4-Ethyl-4-methylcyclohexan-1-amine

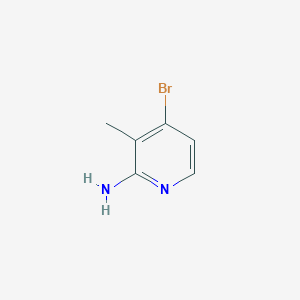

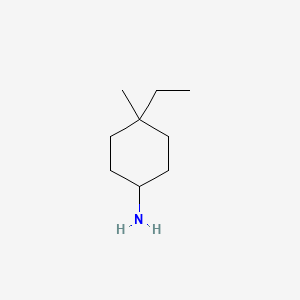

説明

“4-Ethyl-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C9H19N . It is a derivative of cyclohexane, which is a six-membered ring structure, with an amine (-NH2) functional group attached to the 1st carbon atom, and ethyl (-C2H5) and methyl (-CH3) groups attached to the 4th carbon atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring, which is a six-membered carbon ring, with an ethyl group and a methyl group attached to the 4th carbon atom, and an amine group attached to the 1st carbon atom . The structure can be analyzed using various tools such as ChemSpider and MolView .Chemical Reactions Analysis

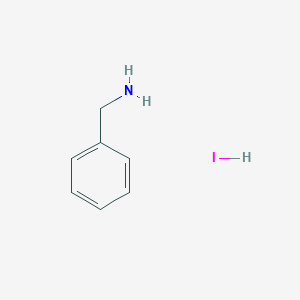

Amines like “this compound” can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alkyl halides . They can also undergo elimination reactions to form alkenes, a process known as the Hofmann elimination . Additionally, they can react with acid chlorides or acid anhydrides to form amides .Physical and Chemical Properties Analysis

The physical and chemical properties of amines like “this compound” can vary. Amines are capable of hydrogen bonding, which can affect their boiling points and solubility in water . The presence of alkyl groups can also influence these properties. For instance, tertiary amines, which have no hydrogen atom bonded to the nitrogen atom, cannot participate in intermolecular hydrogen bonding, resulting in different boiling points compared to primary and secondary amines .科学的研究の応用

Spirocyclamine Synthesis

The study of Rulev et al. (1998) demonstrates the use of amines, including 4-ethyl-4-methylcyclohexan-1-amine, in spirocyclamine synthesis. Under high pressure and room temperature conditions, amines react with certain esters to produce spiro aziridine derivatives with high yield and stereoselectivity (Rulev et al., 1998).

Amination of Methylcyclohexane

Kovavic and Chaudhary (1967) researched the amination of methylcyclohexane to 1-amino-1-methylcyclohexane, using trichloramine and aluminum chloride. This process offered a new synthesis method for t-carbinamines, with yields up to 82% (Kovavic & Chaudhary, 1967).

Isomerization Studies

Musorin (2003) explored the behavior of alkyldiallylamines, including 1-ethyl-3-methylcyclohexane, in the KOH-DMSO system. The study revealed complex isomerization reactions and provided insights into the formation pathways of these compounds (Musorin, 2003).

Leuckart Reaction

Hey, Meakins, and Whateley (1967) investigated the Leuckart reaction of 4-t-butylcyclohexanone with various amines, including this compound. This research provided insights into the yield and isomer formation in such reactions (Hey et al., 1967).

Photochemical Properties

Mori and Maeda (1997) examined the photochemical properties of amino-linked bichromophoric anthracenes, which include derivatives of this compound. Their study highlighted the fluorescence spectrum and intramolecular reactions of these compounds (Mori & Maeda, 1997).

Electrochemical Oxidation

Ghilane et al. (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media, including this compound. This study revealed the formation of organic layers attached to electrode surfaces, providing valuable information for electrochemical applications (Ghilane et al., 2010).

作用機序

The mechanism of action of amines involves the lone pair of electrons on the nitrogen atom, which can act as a nucleophile in various reactions. For instance, in the alkylation of amines, the nitrogen atom attacks the carbon atom in the alkyl halide, leading to the formation of a new carbon-nitrogen bond . In the Hofmann elimination, the amine is first methylated to form a quaternary ammonium salt, which then undergoes elimination to form an alkene .

特性

IUPAC Name |

4-ethyl-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-9(2)6-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOOIBWEAQHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)